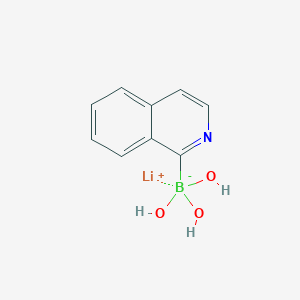
Lithium (isoquinolin-1-yl)trihydroxyborate
Overview
Description
“Lithium (isoquinolin-1-yl)trihydroxyborate” is a chemical compound with the CAS number 1393823-03-4 . It is used for R&D purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “Lithium (isoquinolin-1-yl)trihydroxyborate” is C9H6BLiNO3 . The compound is canonicalized and has a covalently-bonded unit count of 2 .Physical And Chemical Properties Analysis
“Lithium (isoquinolin-1-yl)trihydroxyborate” has a molecular weight of 196.93 . It has a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 3 .Scientific Research Applications
Synthesis of Isoquinoline Derivatives Lithium (isoquinolin-1-yl)trihydroxyborate is utilized in the synthesis of isoquinoline derivatives. These compounds play a significant role in the preparation of various pharmaceuticals and alkaloids. The synthesis process often involves the lithiation of isoquinoline or its derivatives, followed by reactions with electrophiles, enabling the production of various isoquinoline structures (Yang & Sjogren, 2010).
Application in Organic Electronics Lithium compounds like lithium (isoquinolin-1-yl)phenolate have been synthesized and used as electron injection layers in organic light-emitting diodes (OLEDs). These compounds demonstrate lower sublimation temperatures and are effective as electron injection materials, contributing to the high efficiency of OLED devices (Pu et al., 2009).
Role in Cross-Coupling Reactions Lithium trihydroxy and triisopropoxy 2-pyridylborate salts, which are similar to lithium (isoquinolin-1-yl)trihydroxyborate, have been utilized in modified Suzuki–Miyaura cross-coupling reactions. These reactions are important for creating carbon-carbon bonds in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals (Chen et al., 2012).
Catalysis in Organic Synthesis Lithium-based compounds are used as catalysts or intermediates in various organic synthesis processes. They facilitate the formation of new chemical bonds and play a crucial role in the synthesis of complex organic molecules, which are often used in drug development and other chemical industries (Hensen & Klebe, 1981).
Research in Heterocyclic Chemistry The compound has applications in the field of heterocyclic chemistry, particularly in the study and synthesis of new heterocyclic compounds. These studies are essential for the development of new materials and pharmaceuticals (Ivanov, 2020).
Safety and Hazards
properties
IUPAC Name |
lithium;trihydroxy(isoquinolin-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BNO3.Li/c12-10(13,14)9-8-4-2-1-3-7(8)5-6-11-9;/h1-6,12-14H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBPCGSPPOYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC2=CC=CC=C12)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393823-03-4 | |
| Record name | Borate(1-), trihydroxy-1-isoquinolinyl-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393823-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



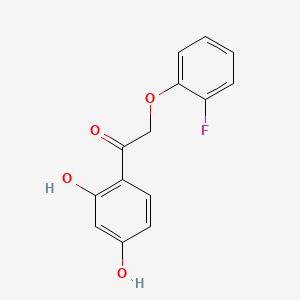
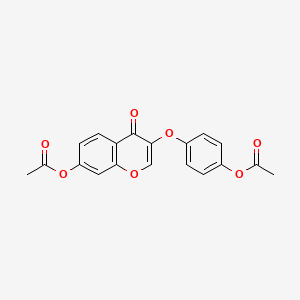
![4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1652062.png)

![(2S)-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1652064.png)
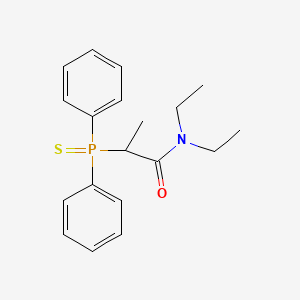

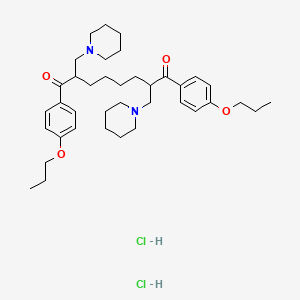

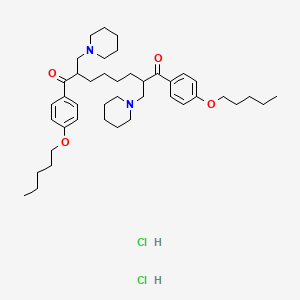
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]-azepin-5-yl)-ethanone hydrochloride](/img/structure/B1652076.png)
![2-(dimethylamino)-3-methyl-N-[3-methyl-4-(oxan-4-yloxy)phenyl]butanamide](/img/structure/B1652079.png)
![2-Cyclopropyl-5-{[(1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B1652081.png)
![2-[1-(2-Methylfuran-3-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B1652083.png)